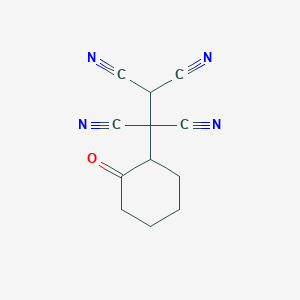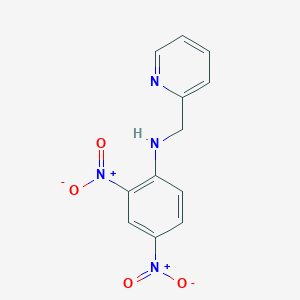
5-Tert-butyl-3-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-3-methylfuran-2-carboxamide is an organic compound with the molecular formula C10H15NO2 It is a derivative of furan, a heterocyclic organic compound, and contains a tert-butyl group, a methyl group, and a carboxamide group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-methylfuran-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 5-Tert-butyl-3-methylfuran-2-carboxylic acid.
Amidation Reaction: The carboxylic acid is then converted to the corresponding carboxamide through an amidation reaction. This can be achieved using reagents such as thionyl chloride (SOCl2) to form the acid chloride, followed by reaction with ammonia (NH3) or an amine to form the carboxamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the furan ring, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and can be studied for potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-methylfuran-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-Tert-butyl-2-methylfuran-3-carboxamide
- 5-Isobutyl-2-methylfuran-3-carboxylic acid
- 5-(Acetamidomethyl)furan-2-carboxylic acid
Uniqueness
5-Tert-butyl-3-methylfuran-2-carboxamide is unique due to the presence of both a tert-butyl group and a carboxamide group on the furan ring. This combination of functional groups imparts distinct chemical properties, such as increased steric hindrance and potential hydrogen bonding interactions, which can influence its reactivity and applications.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-tert-butyl-3-methylfuran-2-carboxamide |
InChI |
InChI=1S/C10H15NO2/c1-6-5-7(10(2,3)4)13-8(6)9(11)12/h5H,1-4H3,(H2,11,12) |
InChI Key |
VZPNMALJUUVTDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C(C)(C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate](/img/structure/B11095385.png)
![2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11095393.png)
![1-[5-(methylsulfanyl)-3-(4-nitrophenyl)-1H-1,2,4-triazol-1-yl]ethanone](/img/structure/B11095399.png)
![5-(5-{(E)-[2-(4-amino-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}furan-2-yl)-2-chlorobenzoic acid](/img/structure/B11095406.png)
![4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline](/img/structure/B11095414.png)

![6-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11095417.png)

![N-(4-ethylphenyl)-N'-{2-[4-(methylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B11095430.png)


![1-{4-[(2-Bromo-4-nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B11095455.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11095459.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11095461.png)
